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Compound of Interest

Compound Name: 2-Methyl-1,3-propanediol

Cat. No.: B1210203

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Methyl-1,3-propanediol, a versatile building block in various chemical syntheses. The
following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with detailed experimental protocols relevant for its

characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Methyl-1,3-propanediol,
facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.7-35 Multiplet 4H -CH20H
~2.0 Multiplet 1H -CH(CHs)-
~0.9 Doublet 3H -CHs
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Note: The chemical shifts of the hydroxyl (-OH) protons are variable and depend on
concentration, solvent, and temperature. They often appear as a broad singlet.

13C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (8) ppm Carbon Type Assignment
~68 CH:z -CH20H

~38 CH -CH(CH3)-
~16 CHs -CHs

Spectra are typically recorded in deuterated chloroform (CDCIsz) with Tetramethylsilane (TMS)
as the internal standard.[2]

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Description of Vibration Functional Group
3500-3200 (broad) O-H stretch, hydrogen-bonded  Alcohol (-OH)
2960-2850 C-H stretch Alkane (C-H)

~1050 C-O stretch Primary Alcohol (C-OH)

The broadness of the O-H stretch is a characteristic feature of alcohols due to hydrogen
bonding.[3][4]

Mass Spectrometry (MS)

m/z Ratio Interpretation

90 Molecular lon (M+)
72 [M - H20]*

57 [M - H20 - CHs]*

43 [CsH7]* or [CH3CO]*
31 [CH2OH]*
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The mass spectrum is typically obtained via electron ionization (El).[5][6] The fragmentation
pattern of alcohols is characterized by a-cleavage and dehydration (loss of water).[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

o Dissolve approximately 10-20 mg of 2-Methyl-1,3-propanediol in about 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-de).[8]

e Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for
referencing the chemical shifts to 0 ppm.[9]

» Transfer the solution to a 5 mm NMR tube.

2. 'H NMR Data Acquisition:

e The spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.[10][11]
o A standard single-pulse experiment is usually sufficient.

o Key parameters to set include the spectral width, acquisition time, relaxation delay (typically
1-5 seconds), and the number of scans (usually 8 to 16 for good signal-to-noise).

3. 3C NMR Data Acquisition:
e The spectrum is acquired on the same spectrometer as the 'H NMR.

e A proton-decoupled experiment is standard to simplify the spectrum to single lines for each
unique carbon.

e Due to the low natural abundance of 13C, a larger number of scans is required (often several
hundred to thousands) and a longer relaxation delay may be necessary for accurate
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integration, although this is less critical for routine identification.[12]

Infrared (IR) Spectroscopy

1.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of neat (undiluted) liquid 2-Methyl-1,3-propanediol directly onto the ATR
crystal.[13]

Ensure the crystal is clean before and after the measurement.
. Data Acquisition:
An FTIR spectrometer is used to record the spectrum.
A background spectrum of the clean, empty ATR crystal should be collected first.
The sample spectrum is then recorded, typically over the range of 4000-400 cm~1.

Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1

w

. Sample Introduction:

For a volatile liquid like 2-Methyl-1,3-propanediol, direct injection or infusion via a syringe
pump into the ion source is a common method.

Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for separation
and identification, especially in a mixture.[14]

. lonization:

Electron lonization (EIl) at a standard energy of 70 eV is typically used to generate positive
ions and induce fragmentation.

. Mass Analysis:
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e A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer separates the ions
based on their mass-to-charge ratio (m/z).

* The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Methyl-1,3-propanediol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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